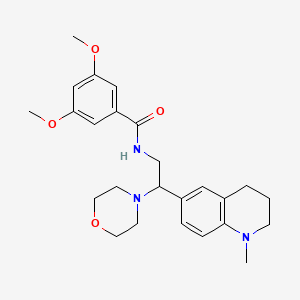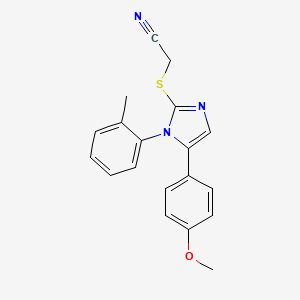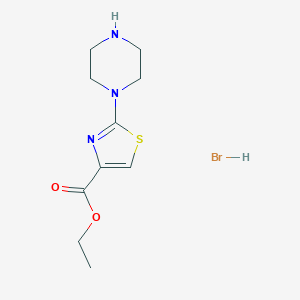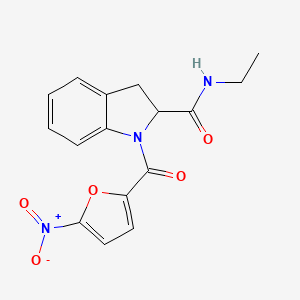
N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide” is a complex organic compound. It contains an indoline group, which is a prevalent moiety in many natural products and drugs . The compound also includes a nitrofuran group, which is often found in antibacterial compounds, and a carboxamide group, which can form hydrogen bonds with a variety of enzymes and proteins .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives like this are often synthesized using various strategies . For instance, one common method involves the [2 + 2 + 2] cycloaddition .
Molecular Structure Analysis
The indole skeleton in this compound has a benzene ring fused to a pyrrole ring . The nitrogen in the pyrrole ring participates in the aromatic system .
Applications De Recherche Scientifique
Synthesis and Potential PET Tracers
One of the primary applications of compounds related to N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide is in the synthesis of potential PET (Positron Emission Tomography) tracers for imaging cancer tyrosine kinase. The synthesis involves nucleophilic substitution of the nitro-precursor with fluorine-18, a radioactive isotope, followed by purification procedures to yield the tracer in radiochemical yields. This process represents a significant step in the development of diagnostic tools for cancer research, emphasizing the importance of such compounds in medical imaging technologies (Ji‐Quan Wang et al., 2005).
Radiotherapy and Cytotoxic Agents
Research on nitrothiophenes with basic or electrophilic substituents, which bear a resemblance to the structural motifs in N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide, has shown these compounds to have applications as radiosensitizers and bioreductively activated cytotoxins. These compounds have been evaluated for their potential to enhance the effectiveness of radiotherapy in hypoxic mammalian cells and show selective cytotoxicity under bioreductive conditions. Such studies highlight the therapeutic potential of nitro-containing compounds in enhancing cancer treatment modalities (M. Threadgill et al., 1991).
Chemical Synthesis and Functionalization
The synthesis and functionalization of indoles, including operations such as cyclopalladation, are key areas of interest in organic chemistry due to their applications in pharmaceuticals and materials science. Palladium-catalyzed reactions, for instance, have enabled the efficient synthesis of indoles, demonstrating the versatility of such methodologies in producing compounds with complex architectures. This area of research underscores the synthetic utility of nitro-containing indoles and related compounds in generating biologically active molecules (S. Cacchi & G. Fabrizi, 2005).
Anti-inflammatory and Anticancer Applications
The modification of carboxamide derivatives has been explored for potential anticancer activity, with studies involving DFT conformational and reactivity analysis, as well as docking and molecular dynamics simulations. These investigations aim to understand the chemical characteristics and biological implications of carboxamide derivatives, pointing toward their application in designing new anticancer agents. Such research contributes to the broader understanding of how modifications to the carboxamide moiety, similar to those found in N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide, can influence biological activity (J. S. Al-Otaibi et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-17-15(20)12-9-10-5-3-4-6-11(10)18(12)16(21)13-7-8-14(24-13)19(22)23/h3-8,12H,2,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDTOZURRHNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)
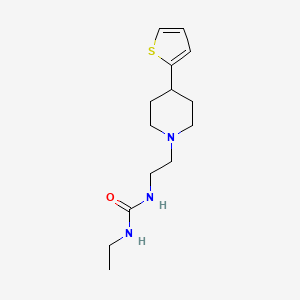
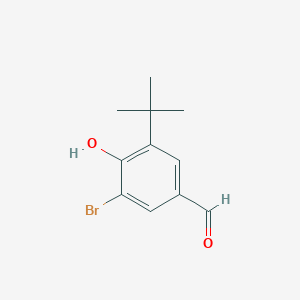
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
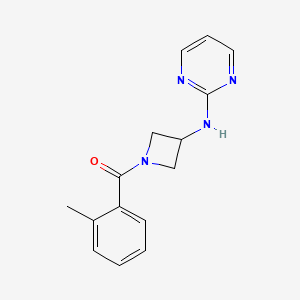
![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)
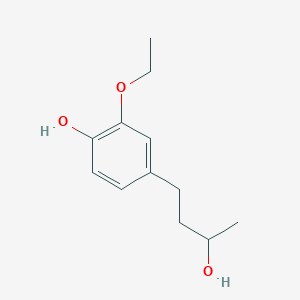

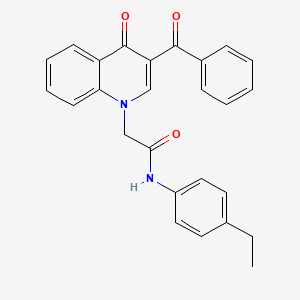
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506435.png)
